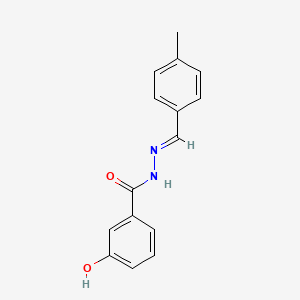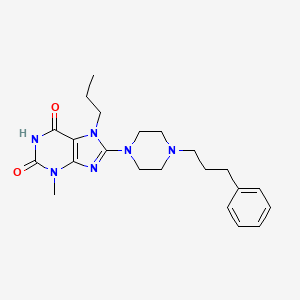![molecular formula C16H16BrNO4S B2459343 Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333450-61-6](/img/structure/B2459343.png)
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as Br-MPG, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves the reaction of 3-bromobenzoic acid with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with glycine methyl ester hydrochloride to form the final product.
Starting Materials
3-bromobenzoic acid, 4-methylbenzenesulfonyl chloride, glycine methyl ester hydrochloride, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 3-bromobenzoic acid (1.0 equiv) and 4-methylbenzenesulfonyl chloride (1.2 equiv) in dry diethyl ether and add a catalytic amount of dimethylaminopyridine (DMAP)., Step 2: Cool the reaction mixture to 0°C and add triethylamine (2.0 equiv) dropwise with stirring., Step 3: Allow the reaction mixture to warm to room temperature and stir for 12 hours., Step 4: Filter the precipitated triethylamine hydrochloride and wash the solid with diethyl ether., Step 5: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography., Step 6: Dissolve the purified sulfonyl chloride intermediate in dry diethyl ether and add glycine methyl ester hydrochloride (1.2 equiv) and a catalytic amount of DMAP., Step 7: Cool the reaction mixture to 0°C and add triethylamine (2.0 equiv) dropwise with stirring., Step 8: Allow the reaction mixture to warm to room temperature and stir for 12 hours., Step 9: Quench the reaction with a saturated solution of sodium bicarbonate and extract the organic layer with diethyl ether., Step 10: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure., Step 11: Purify the crude product by column chromatography to obtain the final product, Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate.
Mecanismo De Acción
The mechanism of action of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate reduces the production of prostaglandins, which are responsible for causing pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In addition, Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have analgesic properties, reducing pain in animal models of inflammation and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate for lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is its relatively short half-life, which can make it difficult to use in certain experiments. In addition, Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is the development of new drugs based on Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate for the treatment of pain and inflammation. Another area of interest is the use of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate as a building block for the synthesis of new materials with unique properties. Finally, further research is needed to better understand the mechanism of action of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate and its potential applications in other fields, such as agriculture and material science.
Conclusion:
In conclusion, Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate and to develop new applications for this promising compound.
Aplicaciones Científicas De Investigación
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been used as a herbicide, as it inhibits the growth of weeds. In material science, Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
methyl 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-12-6-8-15(9-7-12)23(20,21)18(11-16(19)22-2)14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZXGIIYYOMPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

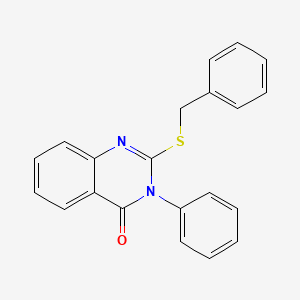
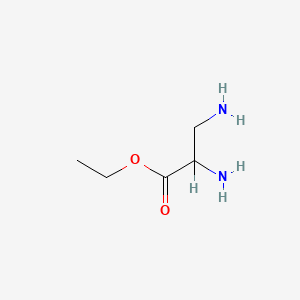
![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)
![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)
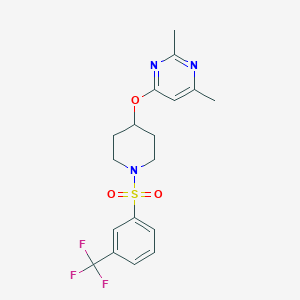
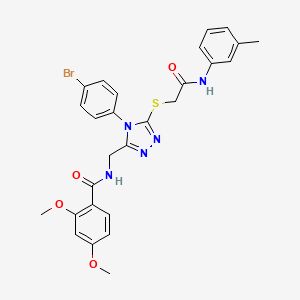
![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2459271.png)
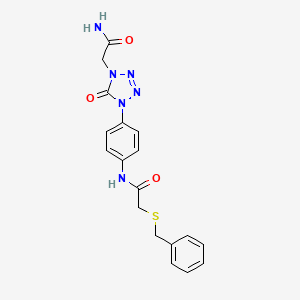
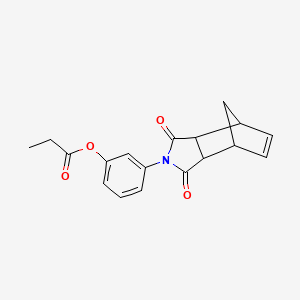
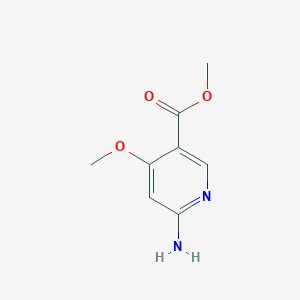
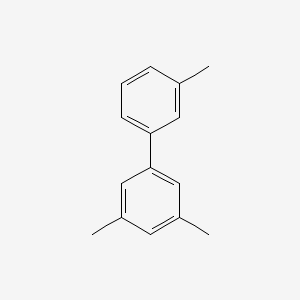
![4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2459276.png)
